Hepta-4,6-dien-3-ol
Description
Hepta-4,6-dien-3-ol is a polyacetylene compound characterized by two conjugated double bonds at positions 4 and 6, along with a hydroxyl group at position 3. It is naturally produced by the fungus Gymnophilus spectabilis through the desaturation of saturated fatty acids . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Its bioactivity is attributed to the presence of conjugated unsaturated bonds, which disrupt microbial membrane integrity .
Properties
CAS No. |
52276-09-2 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hepta-4,6-dien-3-ol |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3,5-8H,1,4H2,2H3 |
InChI Key |
DJNZIOMNORCXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hepta-4,6-dien-3-ol can be synthesized through various methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by hydrolysis . The reaction conditions typically include an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the compound can be isolated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hepta-4,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Hepta-4,6-dien-3-one or hepta-4,6-dien-3-al.
Reduction: Heptane-3-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hepta-4,6-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of hepta-4,6-dien-3-ol involves its interaction with various molecular targets. The compound can modulate enzyme activity and interact with cellular membranes, affecting their fluidity and function. The presence of conjugated double bonds allows it to participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Polyacetylenic Derivatives
a. 7-Chloro-hepta-4,6-diyn-3-ol
- Structure : Similar to hepta-4,6-dien-3-ol but replaces the diene system with diyne (C≡C–C≡C) and includes a chlorine substituent.
- Source : Co-isolated with this compound from G. spectabilis .
- Activity : Exhibits comparable antimicrobial potency, with the chlorine atom enhancing lipophilicity and membrane penetration .
b. 4,6-Heptadiyne-1,3-diol
- Structure : Contains diyne bonds (positions 4,6) and hydroxyl groups at positions 1 and 3.
- Source : Synthetic or fungal origin (exact source unspecified in evidence) .
- Activity : Antimicrobial activity likely stems from diyne-induced membrane disruption, similar to this compound.
- Key Difference : Additional hydroxyl groups may reduce volatility but increase solubility in aqueous environments.
Steroidal Analogs
Cholesta-4,6-dien-3-ol
- Structure : A sterol with a hydroxyl group at C3 and conjugated double bonds at positions 4 and 6 on the steroid backbone.
- Source : Isolated from marine organisms and red algae .
- Activity: Strong antifungal activity against Cytospora sp. and P. Also inhibits BACE1, a target in Alzheimer’s disease .
- Key Difference : The steroidal skeleton enables interactions with eukaryotic membrane proteins, differing from the linear polyacetylene mechanism of this compound.
a. (±)-4-(p-Tolylsulfinyl)octa-4,6-dien-3-ol
b. (4Z,6E)-1,5-Dihydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one
- Structure: A curcuminoid with a dienone backbone and aromatic substituents.
- Source : Derived from Curcuma longa (turmeric) .
- Key Difference: The aromatic and dienone groups enable π-π stacking and hydrogen bonding, unlike the simpler dienol structure of this compound .
Ester Derivatives
(E)-Hepta-4,6-dienoic Acid Ethyl Ester
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